4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene
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Overview
Description
4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene is an organic compound with the molecular formula C10H12Br2O2. This compound is characterized by the presence of bromine atoms and methoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene typically involves the bromination of 2-(3-bromopropoxy)-1-methoxybenzene. One common method includes the reaction of 2-(3-bromopropoxy)-1-methoxybenzene with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzene ring .
Chemical Reactions Analysis
4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Scientific Research Applications
4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
4-Bromo-2-(3-bromopropoxy)-1-methoxybenzene can be compared with other similar compounds such as:
2-Bromo-1-(3-bromopropoxy)-4-methoxybenzene: This compound has a similar structure but differs in the position of the bromine atoms and methoxy groups.
4-Bromo-3-methoxyphenol: This compound lacks the propoxy group but shares the bromine and methoxy functionalities.
4-Bromo-2-methoxybenzaldehyde: This compound has an aldehyde group instead of the propoxy group, making it useful in different synthetic applications.
Properties
IUPAC Name |
4-bromo-2-(3-bromopropoxy)-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-4-3-8(12)7-10(9)14-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPDFUDTURHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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